molecular formula C14H22N2O3 B185959 1-(2,4,5-Trimethoxy-benzyl)-piperazine CAS No. 356083-64-2

1-(2,4,5-Trimethoxy-benzyl)-piperazine

Cat. No.: B185959
CAS No.: 356083-64-2
M. Wt: 266.34 g/mol
InChI Key: SXEQVYYQWYPXLG-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethoxy-benzyl)-piperazine is a chemical compound with the molecular formula C14H23N2O3 It is known for its unique structure, which includes a piperazine ring substituted with a 2,4,5-trimethoxybenzyl group

Mechanism of Action

Target of Action

1-(2,4,5-Trimethoxybenzyl)piperazine primarily targets the central nervous system (CNS). It interacts with various neurotransmitter receptors, including serotonin (5-HT) receptors, which play a crucial role in mood regulation, cognition, and perception .

Mode of Action

The compound acts as a serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptors. By binding to these receptors, it mimics the action of serotonin, leading to altered neurotransmission. This interaction can result in changes in mood, perception, and cognition .

Biochemical Pathways

1-(2,4,5-Trimethoxybenzyl)piperazine affects the serotonin signaling pathway. Upon binding to the 5-HT2A and 5-HT2C receptors, it activates downstream signaling cascades involving G-proteins and second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG). These pathways influence various cellular processes, including calcium release and protein kinase activation, ultimately affecting neuronal activity and neurotransmitter release .

Pharmacokinetics

The pharmacokinetics of 1-(2,4,5-Trimethoxybenzyl)piperazine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with a bioavailability influenced by factors such as metabolic rate and enzyme activity. It is metabolized primarily in the liver by cytochrome P450 enzymes and excreted via the kidneys. The half-life of the compound determines its duration of action and potential accumulation in the body .

Result of Action

At the molecular level, the activation of serotonin receptors by 1-(2,4,5-Trimethoxybenzyl)piperazine leads to increased neuronal excitability and neurotransmitter release. This can result in enhanced mood, altered perception, and cognitive effects. At the cellular level, the compound’s action can modulate synaptic plasticity and neuronal communication .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 1-(2,4,5-Trimethoxybenzyl)piperazine. For instance, acidic conditions may affect its stability, while interactions with other drugs can alter its pharmacokinetics and pharmacodynamics. Additionally, individual genetic variations in metabolic enzymes can impact the compound’s effectiveness and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trimethoxy-benzyl)-piperazine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethoxy-benzyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 2,4,5-trimethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(2,4,5-Trimethoxy-benzyl)-piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4,5-Trimethoxy-benzyl)-piperazine
  • 1-(2,3,4-Trimethoxy-benzyl)-piperazine
  • 1-(2,4,6-Trimethoxy-benzyl)-piperazine

Uniqueness

1-(2,4,5-Trimethoxy-benzyl)-piperazine is unique due to the specific positioning of the methoxy groups on the benzyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEQVYYQWYPXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCNCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354360
Record name 1-(2,4,5-Trimethoxy-benzyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356083-64-2
Record name 1-(2,4,5-Trimethoxy-benzyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: Why was 1-(2,4,5-Trimethoxybenzyl)piperazine chosen as the internal standard for this trimetazidine analysis?

A1: While the article doesn't explicitly state the reasons for choosing this specific internal standard, several factors are likely involved. A suitable internal standard should ideally possess similar chemical properties to the analyte (trimetazidine) to ensure comparable behavior during sample preparation and analysis. This includes factors such as:

    Q2: Can you detail the analytical method used to quantify trimetazidine and its internal standard in this research?

    A2: The researchers used a combined approach of liquid chromatography and tandem mass spectrometry (LC/MS/MS) []. Here's a breakdown:

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